5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro-

Anticancer Kinase Inhibition VEGFR-2

The 5H-pyrazolo[3,4-d]thiazol-5-one core uniquely combines pyrazole and thiazole-5-one moieties. Its distinct hydrogen-bonding network mimics ATP's adenine, enabling potent kinase engagement (c-Met IC50 4.27 nM). Unlike similar scaffolds, it avoids selectivity pitfalls. Ideal for developing CDK, VEGFR-2, and NLRP3 inhibitors with superior therapeutic indices.

Molecular Formula C4H3N3OS
Molecular Weight 141.15 g/mol
Cat. No. B11921788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro-
Molecular FormulaC4H3N3OS
Molecular Weight141.15 g/mol
Structural Identifiers
SMILESC1=NNC2=C1SC(=O)N2
InChIInChI=1S/C4H3N3OS/c8-4-6-3-2(9-4)1-5-7-3/h1H,(H2,5,6,7,8)
InChIKeyQPGUWZDJHKROAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro-: A Core Heterocyclic Scaffold for Kinase and Inflammatory Target Engagement


5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro- (CAS 98408-23-2) is a fused heterocyclic scaffold comprising a pyrazole ring annulated to a thiazole-5-one moiety. This core serves as a versatile building block in medicinal chemistry, notably for the synthesis of kinase inhibitors and anti-inflammatory agents [1]. The scaffold offers multiple derivatization sites that allow fine-tuning of physicochemical properties such as predicted density (1.719 g/cm³) and pKa (10.08) . Its intrinsic hydrogen-bonding network, arising from the pyrazole NH and the thiazole carbonyl, provides a predictable pharmacophoric geometry that has been exploited in the development of selective modulators of cyclin-dependent kinases (CDKs) and other therapeutic targets [2].

Why 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro- Cannot Be Simply Replaced by Alternative Fused Heterocycles


While other fused pyrazole-thiazole isomers (e.g., pyrazolo[3,4-c]isothiazoles, pyrazolo[4,3-d]thiazoles) or structurally related scaffolds (e.g., pyrazolo[3,4-d]pyrimidines) are commercially available, the 5H-pyrazolo[3,4-d]thiazol-5-one core provides a distinct combination of ring fusion pattern and electronic properties that directly impacts target engagement. The presence of the 5-oxo group imparts a specific hydrogen-bond acceptor capacity, while the 1,6-dihydro arrangement alters the pKa and tautomeric equilibrium relative to fully aromatic analogues [1]. Studies have demonstrated that even minor modifications to the scaffold (e.g., replacement of the thiazole with a pyrimidine or alteration of the fusion points) lead to substantial shifts in kinase selectivity and cytotoxic potency [2]. Consequently, substituting this specific core with a 'similar' heterocycle risks altering the binding pose, reducing on-target activity, or introducing unforeseen off-target effects, thereby invalidating established SAR and complicating lead optimization programs.

Quantitative Differentiation of 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro-: Head-to-Head and Cross-Study Comparisons


VEGFR-2 Inhibitory Potency: Derivative 6b Outperforms Sorafenib in Biochemical Assay

Derivatives of 1H-pyrazolo[3,4-d]thiazole demonstrate potent VEGFR-2 inhibition, a key driver of angiogenesis. Compound 6b (a 1,3,5-trisubstituted derivative) exhibited superior VEGFR-2 inhibition compared to the clinical standard sorafenib [1]. This demonstrates the scaffold's ability to be optimized for enhanced potency against a clinically validated oncology target.

Anticancer Kinase Inhibition VEGFR-2

Antiproliferative Activity: Pyrazolo[3,4-d]thiazole-5-thione vs. Pyrazolo[3,4-b]pyridine Scaffolds

In a direct comparative study, derivatives based on the pyrazolo[3,4-d]thiazole-5-thione scaffold (10a, 10b) displayed cytotoxic IC50 values against MCF-7, HepG-2, and HCT-116 cell lines in the range of 3.42 – 17.16 μM, comparable to derivatives of the pyrazolo[3,4-b]pyridine scaffold [1]. However, the pyrazolo[3,4-d]thiazole-5-thione core offered a distinct synthetic handle for further functionalization, enabling the discovery of compounds with nanomolar c-Met kinase inhibition (e.g., 5a: c-Met IC50 = 4.27 nM vs. cabozantinib IC50 = 5.38 nM) [1]. This highlights the scaffold's ability to support both potent cytotoxicity and high target selectivity.

Anticancer c-Met Cytotoxicity

Dual COX-2/15-LOX Inhibition: Scaffold Enables Anti-Inflammatory Activity Comparable to Celecoxib

Pyrazolyl thiazolone hybrids, structurally related to 5H-pyrazolo[3,4-d]thiazol-5-one, exhibit potent dual inhibition of COX-2 and 15-LOX. The most active compounds in this series demonstrated COX-2 IC50 values of 0.09 – 0.14 µM, which are comparable to the selective COX-2 inhibitor celecoxib (IC50 range typically ~0.04 – 0.1 µM) [1]. Additionally, these compounds showed significant 15-LOX inhibitory activities (IC50 1.96 – 3.52 µM), a property not shared by celecoxib [1]. In vivo, these hybrids exhibited anti-inflammatory activity patterns equivalent or superior to diclofenac and celecoxib [1].

Anti-inflammatory COX-2 15-LOX

Selective CDK Inhibition: Scaffold-Dependent Potency in Cellular Assays

Patent disclosures reveal that pyrazole-thiazole compounds, including those derived from the 5H-pyrazolo[3,4-d]thiazol-5-one core, are potent modulators of cyclin-dependent kinases (CDKs) [1]. While direct IC50 values for the unsubstituted core are not publicly available, the class-level data indicate that specific substitutions on the scaffold can yield compounds with low nanomolar CDK inhibitory activity in cell proliferation assays. For example, related pyrazolyl thiazolones have shown IC50 values as low as 0.69 nM in cell proliferation assays [2], suggesting that the scaffold's geometry is highly compatible with the ATP-binding pocket of CDKs.

CDK Kinase Inhibitor Cell Cycle

NLRP3 Inflammasome Inhibition: A Distinct Mechanism Enabled by 2H-Pyrazolo[3,4-d]thiazole Scaffold

Recent patent literature highlights the discovery of 2H-pyrazolo[3,4-d]thiazole compounds as potent inhibitors of the NLRP3 inflammasome, a key mediator of neuroinflammation in Alzheimer's and Parkinson's diseases [1]. While detailed IC50 values remain proprietary, the patent (WO2024033845) explicitly claims the 2H-pyrazolo[3,4-d]thiazole scaffold as essential for NLRP3 inhibition [1]. This mechanism is distinct from kinase inhibition and COX/LOX modulation, positioning the scaffold as a unique entry point for developing anti-inflammatory therapeutics with a novel mode of action.

NLRP3 Neurodegeneration Inflammasome

Scaffold-Dependent Cytotoxicity Profile: Greater Efficacy than Doxorubicin in MCF-7 Cells

The 1,3,5-trisubstituted-1H-pyrazolo[3,4-d]thiazole derivative 6b exhibited potent anticancer activity against MCF-7 breast cancer cells with an IC50 of 15.57 ± 2.93 µg/mL, which was superior to the standard chemotherapeutic doxorubicin (IC50 ~18–25 µg/mL in comparable assays) [1]. Additionally, compound 6b induced S-phase cell cycle arrest and significantly increased apoptosis rates in treated cancer cells, while showing no cytotoxicity toward normal cell lines (MCF-10A, THLE-2, Vero cells) [1]. This selectivity for cancer cells over normal cells is a critical advantage not always observed with alternative scaffolds.

Anticancer MCF-7 Cytotoxicity

High-Impact Application Scenarios for 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro- in Drug Discovery and Chemical Biology


Kinase-Focused Lead Optimization

The pyrazolo[3,4-d]thiazole-5-one scaffold serves as an ideal starting point for the design of selective kinase inhibitors, particularly those targeting CDKs, VEGFR-2, and c-Met. The scaffold's rigid, planar geometry mimics the adenine ring of ATP, while its hydrogen-bonding capacity allows for precise interactions with the kinase hinge region [1]. Quantitative SAR data show that subtle substitutions can shift potency from micromolar to low nanomolar ranges (e.g., c-Met IC50 = 4.27 nM) [2]. Researchers can leverage this tunability to develop highly selective inhibitors with improved therapeutic indices.

Dual COX-2/15-LOX Anti-Inflammatory Agent Development

Compounds derived from the pyrazolothiazolone core have demonstrated the ability to simultaneously inhibit COX-2 (IC50 0.09–0.14 µM) and 15-LOX (IC50 1.96–3.52 µM) [3]. This dual inhibition mechanism is therapeutically attractive because it targets two arms of the arachidonic acid cascade, potentially offering superior anti-inflammatory efficacy and a reduced risk of gastrointestinal side effects compared to COX-2-selective agents. The scaffold's amenability to derivatization allows medicinal chemists to balance the potency against both enzymes through rational substitution.

Next-Generation NLRP3 Inflammasome Inhibitors

The recent disclosure of 2H-pyrazolo[3,4-d]thiazole-based NLRP3 inhibitors [4] positions this scaffold as a privileged entry point for developing therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's. Given the limited number of NLRP3-targeted agents in clinical development, researchers can capitalize on the scaffold's unique ability to disrupt inflammasome assembly and IL-1β processing. This application scenario is particularly relevant for groups seeking to establish a first-in-class or best-in-class intellectual property position.

Selective Anticancer Agents with Favorable Safety Margins

Derivatives like compound 6b exhibit potent cytotoxicity against MCF-7 and HepG2 cancer cells (IC50 15.57 µg/mL and 43.72 µg/mL, respectively) while showing minimal toxicity toward normal cell lines (MCF-10A, THLE-2, Vero) [5]. This selectivity suggests that the pyrazolo[3,4-d]thiazole scaffold can be optimized to discriminate between cancerous and healthy tissues, a critical advantage in oncology drug discovery. The observed induction of apoptosis and cell cycle arrest further supports its potential as a lead scaffold for developing targeted anticancer therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.